Cas no 858842-15-6 (3,4-Dichloro-2-methylbenzenesulfonyl chloride)

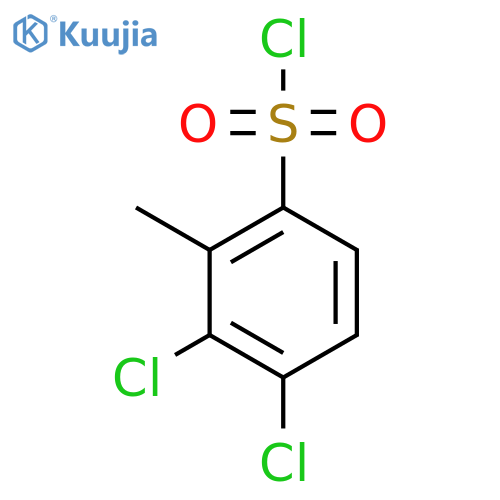

858842-15-6 structure

商品名:3,4-Dichloro-2-methylbenzenesulfonyl chloride

CAS番号:858842-15-6

MF:C7H5Cl3O2S

メガワット:259.537398099899

CID:5001866

3,4-Dichloro-2-methylbenzenesulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 3,4-dichloro-2-methylbenzenesulfonyl chloride

- 3,4-Dichloro-2-methylbenzenesulfonyl chloride

-

- インチ: 1S/C7H5Cl3O2S/c1-4-6(13(10,11)12)3-2-5(8)7(4)9/h2-3H,1H3

- InChIKey: WPFIKQSSMVNCON-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C=CC(=C1C)S(=O)(=O)Cl)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 272

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 42.5

3,4-Dichloro-2-methylbenzenesulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010013862-250mg |

3,4-Dichloro-2-methylbenzenesulfonyl chloride |

858842-15-6 | 97% | 250mg |

$489.60 | 2023-08-31 | |

| Alichem | A010013862-1g |

3,4-Dichloro-2-methylbenzenesulfonyl chloride |

858842-15-6 | 97% | 1g |

$1445.30 | 2023-08-31 | |

| Alichem | A010013862-500mg |

3,4-Dichloro-2-methylbenzenesulfonyl chloride |

858842-15-6 | 97% | 500mg |

$790.55 | 2023-08-31 |

3,4-Dichloro-2-methylbenzenesulfonyl chloride 関連文献

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

858842-15-6 (3,4-Dichloro-2-methylbenzenesulfonyl chloride) 関連製品

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Kolod Food Ingredients Co.,ltd

ゴールドメンバー

中国のサプライヤー

大量

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬